2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features an oxazole ring fused to a pyridine ring, with a 3,4-dimethoxyphenyl group attached at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-bromopyridin-3-ol with 3,4-dimethoxybenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate. The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium (dppf) chloride and cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or pyridine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine can be compared with other similar compounds, such as:
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
2-(3,5-Dimethylphenyl)-[1,3]oxazolo[4,5-b]pyridine: This compound has similar structural features but different substituents, which can lead to variations in biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
CAS No. |
52333-58-1 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C14H12N2O3/c1-17-10-6-5-9(8-12(10)18-2)14-16-13-11(19-14)4-3-7-15-13/h3-8H,1-2H3 |
InChI Key |
CPRWQXFUISPPOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)OC |
Origin of Product |
United States |
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